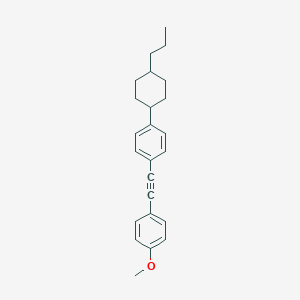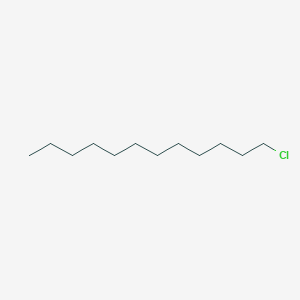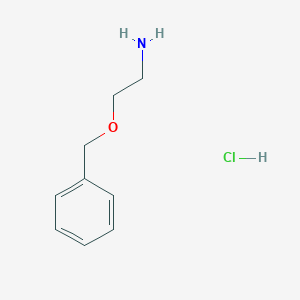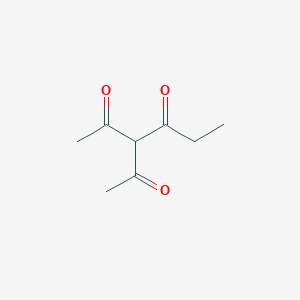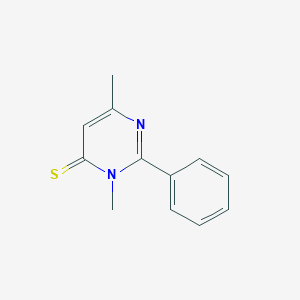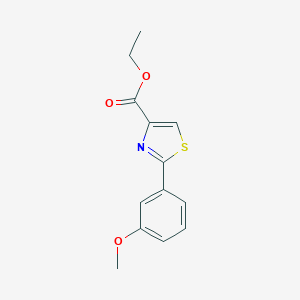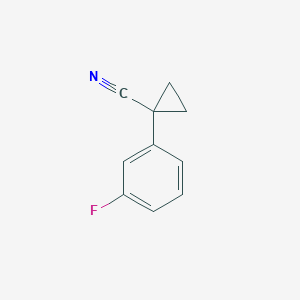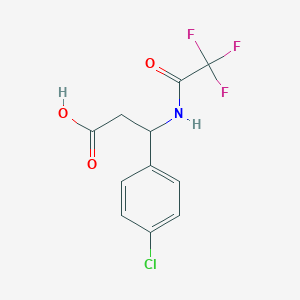
3-(4-Chlorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives related to our compound of interest has been demonstrated through various chemical reactions, highlighting the versatility and complexity in designing such molecules. For instance, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate has been synthesized and evaluated as an insect growth regulator, showcasing the compound's potential in biological applications (Devi & Awasthi, 2022). Another example includes the trifluoroacetic acid-catalyzed synthesis of N-(1-(3-chlorophenyl)-3-aryl-3-oxopropyl)-2-(4-nitrophenyl)acetamides via Dakin–West reaction, indicating the compound's role in facilitating complex synthetic pathways (Tian et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques, such as FT-IR, NMR, and X-ray diffraction. These analyses provide crucial insights into the molecular geometry, electron distribution, and overall stability of the compound, facilitating the understanding of its reactivity and properties (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of such compounds is illustrated through their participation in various chemical reactions, leading to the formation of novel derivatives with potential biological activities. This reactivity is crucial for the development of new pharmaceuticals and agrochemicals (Abbenante et al., 1997).
Physical Properties Analysis
Physical properties, such as solubility, melting point, and crystalline structure, play a vital role in determining the compound's suitability for different applications. Studies focusing on these aspects help in tailoring the compound's characteristics for specific uses (Praveen et al., 2013).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical groups, are fundamental in understanding the compound's behavior in biological systems and its potential as a building block in organic synthesis. Investigations into these properties are crucial for harnessing the compound's full potential (Johnson et al., 2006).
科学的研究の応用
Synthesis and Pharmacological Applications
3-(4-Chlorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid and its derivatives have been explored in the synthesis of pharmacologically relevant compounds. For instance, trifluoroacetamide analogues of siastatin B, including a compound with a structure closely related to 3-(4-Chlorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid, have been synthesized and shown to possess inhibitory activity against beta-glucuronidase. These compounds have also demonstrated significant inhibition of experimental pulmonary metastasis in highly metastatic melanoma B16, suggesting potential applications in cancer research and therapy (Nishimura et al., 1994).
Analytical Chemistry and Environmental Studies
In analytical chemistry and environmental studies, derivatives of 3-(4-Chlorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid, such as chlorophenoxy acid herbicides, have been analyzed in various matrices. For example, capillary liquid chromatography methods have been developed for the determination of chlorophenoxy acids and their esters in apple juice and human urine samples, highlighting the compound's relevance in food safety and human health monitoring (Rosales-Conrado et al., 2005; Rosales-Conrado et al., 2008).
Synthesis of Heterocyclic Compounds
3-(4-Chlorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid is also involved in the synthesis of heterocyclic compounds. For instance, reactions involving similar chlorophenyl-containing compounds have led to the creation of various heterocyclic structures, such as pyridin-4-ones and pyran-4-ones, which are of interest in medicinal chemistry and organic synthesis (Abdel-Khalik et al., 2004; Krivokolysko et al., 2001).
特性
IUPAC Name |
3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3NO3/c12-7-3-1-6(2-4-7)8(5-9(17)18)16-10(19)11(13,14)15/h1-4,8H,5H2,(H,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCARISYMQSVEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)NC(=O)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382408 |
Source


|
| Record name | 3-(4-Chlorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid | |
CAS RN |
117291-25-5 |
Source


|
| Record name | 3-(4-Chlorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[b]thiophene-7-carbonyl chloride](/img/structure/B51202.png)
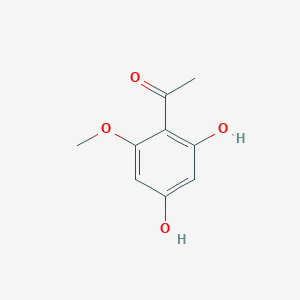
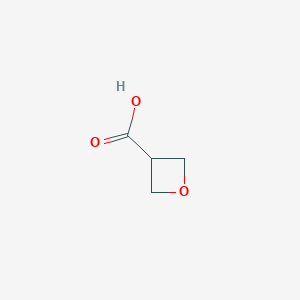
![3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B51206.png)
![(2S)-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B51207.png)
